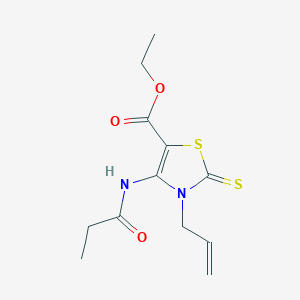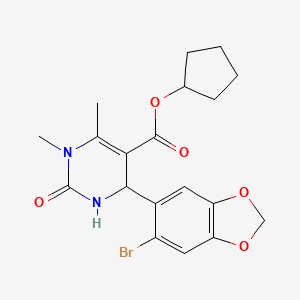![molecular formula C25H31N3O3 B4883966 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol, also known as EBPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBPQ belongs to the class of quinoline-based compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Mécanisme D'action
The mechanism of action of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol is not fully understood. However, studies have suggested that 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol exerts its biological activity by inhibiting various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has also been shown to induce DNA damage in cancer cells, leading to the activation of cell death pathways.
Biochemical and Physiological Effects:
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol can modulate the levels of various biomolecules such as cytokines, growth factors, and enzymes involved in the regulation of cellular processes. 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has also been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assessed using various in vitro assays. However, 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has some limitations, such as its poor solubility in water and low bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol. One area of research is to improve its pharmacokinetic properties, such as its solubility and bioavailability, to enhance its efficacy in vivo. Another area of research is to explore the potential of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol and its effects on various signaling pathways involved in cellular processes.
Méthodes De Synthèse
The synthesis of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol involves the reaction of 4-quinolinol with 2-ethoxybenzyl chloride and 2-hydroxyethylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by acidification and subsequent purification. The yield of 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Applications De Recherche Scientifique
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol can induce apoptosis and inhibit the proliferation of cancer cells in various cancer types, including breast, lung, and prostate cancer. 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[[4-[(2-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-2-31-25-10-6-3-7-19(25)16-28-13-12-27(18-21(28)11-14-29)17-20-15-24(30)22-8-4-5-9-23(22)26-20/h3-10,15,21,29H,2,11-14,16-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTGNKBIRGWDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Ethoxybenzyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,6S*)-4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4883888.png)

![1'-(4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4883913.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)

![2-chloro-N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4883928.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide](/img/structure/B4883932.png)

![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)nicotinamide](/img/structure/B4883976.png)